molecular formula C16H15N3OS3 B2358064 Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448043-45-5

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2358064
CAS RN: 1448043-45-5
M. Wt: 361.5
InChI Key: FITCXRISPPORDW-UHFFFAOYSA-N
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Description

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Comprehensive Analysis of Thiophene Derivative Applications

Thiophene derivatives, such as “Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone”, have a wide range of applications in scientific research due to their diverse biological activities. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of compounds with potential anticancer properties. They can induce morphological and nuclear changes in tumor cells, similar to the effects of established chemotherapy drugs like doxorubicin . The structural complexity of thiophene allows for the creation of novel compounds that can be tailored to target specific cancer pathways.

Anti-Inflammatory and Analgesic Applications: The anti-inflammatory and analgesic properties of thiophene derivatives make them valuable in the development of new medications for treating pain and inflammation. Their mechanism of action often involves the modulation of inflammatory cytokines and pathways .

Antimicrobial and Antifungal Activities: Thiophene compounds exhibit significant antimicrobial and antifungal activities, making them candidates for the development of new antibiotics and antifungal agents. This is particularly important in the era of increasing antibiotic resistance .

Kinase Inhibition: Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Thiophene derivatives have been shown to inhibit kinases, which are enzymes that play a key role in the signaling pathways of cells .

Antipsychotic and Anti-Anxiety Medications: Due to their ability to interact with central nervous system receptors, certain thiophene derivatives are being explored for their potential use in antipsychotic and anti-anxiety medications .

Material Science Applications: Beyond their medicinal applications, thiophene derivatives are also used in material science. They can act as metal complexing agents, which are essential in various industrial processes .

Drug Delivery Systems: Thiophene-based compounds have been investigated for their use in drug delivery systems. Their chemical structure allows for the creation of pH-responsive systems that can release drugs at specific sites within the body .

Respiratory Syncytial Virus (RSV) Inhibitors: Thiophene derivatives have been used in the synthesis of potent inhibitors against the Respiratory Syncytial Virus (RSV), which is a significant cause of respiratory infections in children and the elderly .

Mechanism of Action

properties

IUPAC Name

thiophen-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS3/c20-15(13-2-8-22-10-13)18-3-5-19(6-4-18)16-17-14(11-23-16)12-1-7-21-9-12/h1-2,7-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITCXRISPPORDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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